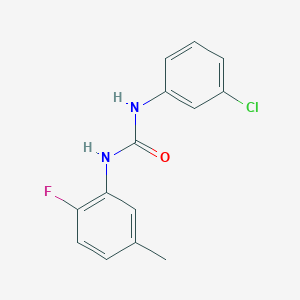
1-(4-methyl-3-nitrobenzoyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, followed by cyclization. Specific methods may involve nucleophilic substitution reactions to introduce various substituents, enhancing the compound's properties and reactivity (Sparke et al., 2010).
Molecular Structure Analysis Benzimidazole derivatives, including those similar to 1-(4-methyl-3-nitrobenzoyl)-1H-benzimidazole, often exhibit significant molecular interactions, such as hydrogen bonding, which can influence their crystal packing and stability. Studies on related compounds have shown that hydrogen bonds and other non-covalent interactions play a crucial role in their structural arrangement (Portilla et al., 2007).
Chemical Reactions and Properties The chemical reactivity of benzimidazole derivatives can be influenced by their substituents. For instance, nitro groups can participate in various chemical reactions, including reduction and nucleophilic substitution, allowing for further functionalization of the benzimidazole core. These reactions can lead to a wide range of products with diverse chemical properties (Belaziz et al., 2013).
Physical Properties Analysis The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The presence of nitro and methyl groups can affect these properties, influencing their behavior in different environments and applications (Zhang et al., 2013).
Chemical Properties Analysis Benzimidazole compounds exhibit a range of chemical properties depending on their specific substituents. The electron-withdrawing nitro group and electron-donating methyl group can affect the compound's acidity, basicity, and reactivity towards electrophilic and nucleophilic agents. These properties are crucial for their potential applications in synthesis and as intermediates in the production of other chemical entities (Tavman, 2006).
特性
IUPAC Name |
benzimidazol-1-yl-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-6-7-11(8-14(10)18(20)21)15(19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNZPDMLRHYSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5655149.png)
![3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)
![sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate](/img/structure/B5655185.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5655196.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5655203.png)
![(1S*,5R*)-6-[(4-fluorophenyl)acetyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5655210.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655214.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-piperidin-3-ylbenzamide](/img/structure/B5655242.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole](/img/structure/B5655254.png)